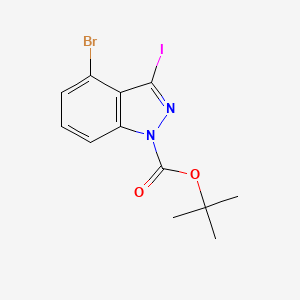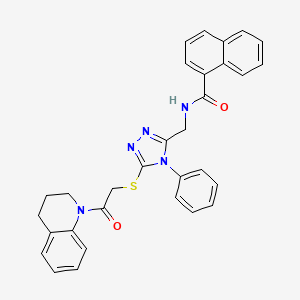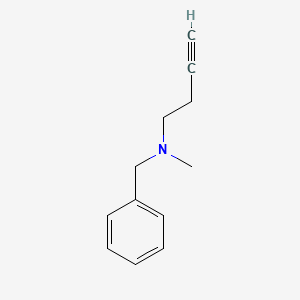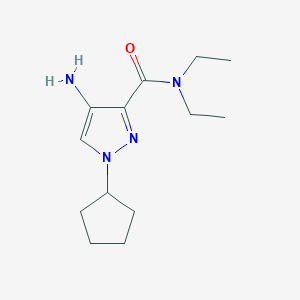
Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl substituted compounds is well-documented in the provided papers. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is described, which involves a selective Sandmeyer reaction and provides a versatile method for the preparation of these compounds . Similarly, the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate through substitution reactions is reported, highlighting the importance of tert-butyl substitution in the synthesis of indazole derivatives .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds is characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the molecular structure of 4-tert-butylpyrazoles has been determined using X-ray, NMR, and calorimetric studies, which provide insights into the buttressing effect of the tert-butyl substituent . The crystal structure of tert-butyl substituted indazole and indoline derivatives has been confirmed by X-ray diffraction and supported by DFT calculations, demonstrating the accuracy of the optimized molecular structures .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted compounds is explored through their interactions with other reagents. For instance, halogen-containing heteroaromatic carbenes undergo transformations upon heating in organic solvents, forming zwitterionic compounds . The interaction of tert-butyl substituted compounds with various reagents can lead to the formation of new chemical entities with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are investigated using DFT analyses, which reveal the molecular electrostatic potential and frontier molecular orbitals. These studies provide valuable information about the physicochemical characteristics of the compounds, which can be correlated with their biological activities or material properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate plays a crucial role in the synthesis of indazole derivatives. Ye et al. (2021) demonstrated its significance as an intermediate in the synthesis of 1H-indazole derivatives. The compound was synthesized through substitution reactions, and its structure was analyzed using various techniques like FTIR, NMR, MS, and X-ray diffraction. The study highlighted the compound's stability and molecular structure through density functional theory (DFT) calculations (Ye et al., 2021).
Antimicrobial Activity
Research by Ghoneim and Mohamed (2013) explored the antimicrobial properties of derivatives synthesized from Tert-butyl carbazate, which is structurally related to this compound. Their study involved synthesizing a range of compounds and testing their biological activity, which could imply potential applications of this compound in developing antimicrobial agents (Ghoneim & Mohamed, 2013).
Catalysis and Reaction Studies
In another study, this compound could have implications in catalysis and reaction mechanism studies. Dell'Erba et al. (1992) investigated the behavior of Arylazo tert-butyl sulfides with ketone enolates, providing insights into reaction pathways and mechanisms that could be relevant for compounds like this compound (Dell'Erba et al., 1992).
Potential Imaging Agent Synthesis
The compound's relevance extends to the field of imaging agent synthesis. He et al. (1994) synthesized a radioligand for the diazepam insensitive benzodiazepine receptor using a compound structurally related to this compound. This suggests potential applications of this compound in the development of imaging agents (He et al., 1994).
Wirkmechanismus
Target of Action
Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate is a complex organic compound . . Indazole derivatives, which this compound is a part of, are known to have a wide range of medicinal applications . They are often used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The bromo and iodo substituents on the indazole ring could potentially enhance the compound’s reactivity, allowing it to interact with its targets more effectively.
Biochemical Pathways
Indazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in cell proliferation, apoptosis, and microbial metabolism .
Pharmacokinetics
The compound’s molecular weight of 42305 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Indazole derivatives are known to have a wide range of effects, including anti-cancer, anti-microbial, and anti-inflammatory activities .
Action Environment
For instance, the compound should be stored in a dark place at room temperature to maintain its stability.
Eigenschaften
IUPAC Name |
tert-butyl 4-bromo-3-iodoindazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-8-6-4-5-7(13)9(8)10(14)15-16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOCWZWTKLGNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)Br)C(=N1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-Methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B3013664.png)



![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3013669.png)
![4lambda6-Thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B3013670.png)
![1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3013671.png)



![4-O-ethyl 2-O-(2-methoxyethyl) 5-[[2-(4-formylbenzoyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3013681.png)
![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3013684.png)
